

Unveiling the Influence of Irisin on Gene Expression: A Technical Guide

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Introduction: Irisin, a myokine primarily produced by skeletal muscle during exercise, has emerged as a significant modulator of gene expression across various physiological and pathological contexts. This guide provides a comprehensive overview of the documented effects of irisin on gene expression, detailing the affected genes, the magnitude of change, the experimental methodologies employed to ascertain these effects, and the signaling pathways implicated in irisin's mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers investigating the therapeutic potential of irisin and for professionals involved in the development of novel drugs targeting irisin-related pathways.

Quantitative Effects of Irisin on Gene Expression

The following tables summarize the quantitative changes in gene expression observed in response to irisin treatment across different experimental models.

Table 1: Effects of Irisin on Anorexigenic and Neurotrophic Gene Expression in Mouse Brain[1]

Gene	Fold Change (mRNA level)	Experimental Model	Irisin Concentration	Duration of Treatment
CART	Increased	C57BL/6 mice	0.5 µg/g body weight (intraperitoneal)	14 days
POMC	Increased	C57BL/6 mice	0.5 µg/g body weight (intraperitoneal)	14 days
NPY	Increased	C57BL/6 mice	0.5 µg/g body weight (intraperitoneal)	14 days
BDNF	Increased	C57BL/6 mice	0.5 µg/g body weight (intraperitoneal)	14 days
AgRP	No significant change	C57BL/6 mice	0.5 µg/g body weight (intraperitoneal)	14 days
Orexin	No significant change	C57BL/6 mice	0.5 µg/g body weight (intraperitoneal)	14 days
PMCH	No significant change	C57BL/6 mice	0.5 µg/g body weight (intraperitoneal)	14 days
UCP2	No significant change	C57BL/6 mice	0.5 µg/g body weight (intraperitoneal)	14 days

Table 2: Effects of Irisin on Steroidogenic Enzyme Gene Expression in Human Granulosa Cells[2]

Gene	Fold Change (mRNA level)	Experimental Model	Irisin Concentration	Duration of Treatment
CYP19A1	Up to 1.80-fold increase	Primary human granulosa cells	125-2000 ng/ml	1-3 days
CYP11A1	No significant change	Primary human granulosa cells	125-2000 ng/ml	1-3 days
CYP21A2	No significant change	Primary human granulosa cells	125-2000 ng/ml	1-3 days
HSD3B1	No significant change	Primary human granulosa cells	125-2000 ng/ml	1-3 days
HSD17B3	No significant change	Primary human granulosa cells	125-2000 ng/ml	1-3 days

Table 3: Modulation of Genes Associated with Severe COVID-19 Outcome by Irisin in Human Subcutaneous Adipocytes[3]

Gene	Fold Change (mRNA level)	Experimental Model
TRIB3	3-fold increase	Human subcutaneous adipocytes
FURIN	Decreased	Human subcutaneous adipocytes
ADAM10	Decreased	Human subcutaneous adipocytes
TLR3	Decreased	Human subcutaneous adipocytes
HAT1	Decreased	Human subcutaneous adipocytes
HDAC2	Decreased	Human subcutaneous adipocytes
KDM5B	Decreased	Human subcutaneous adipocytes
SIRT1	Decreased	Human subcutaneous adipocytes
RAB1A	Decreased	Human subcutaneous adipocytes

Experimental Protocols

This section provides a detailed description of the methodologies used in the cited studies to investigate the effects of irisin on gene expression.

Protocol 1: In Vivo Administration of Irisin and Gene Expression Analysis in Mouse Brain[1]

1. Animal Model and Treatment:

- Twelve male 6-week-old C57BL/6 mice were used.

- Mice were randomized into two groups: a treatment group receiving daily intraperitoneal injections of irisin (0.5 µg/g body weight) and a control group receiving vehicle (phosphate-buffered saline) for 14 days.

2. Tissue Collection and RNA Extraction:

- At the end of the treatment period, brain tissues were extracted.
- Total RNA was isolated from the brain extracts.

3. Quantitative Reverse Transcription Polymerase Chain Reaction (qRT-PCR):

- mRNA levels of target genes (CART, POMC, NPY, BDNF, AgRP, orexin, PMCH, and UCP2) were analyzed by qRT-PCR.
- Gene expression levels were normalized to a suitable housekeeping gene.

Protocol 2: In Vitro Treatment of Human Granulosa Cells and Gene Expression Analysis[2]

1. Cell Culture:

- Primary human granulosa cells were purified from follicular fluid samples obtained during in vitro fertilization (IVF) procedures.
- Cells were cultured in appropriate media.

2. Irisin Treatment:

- Cultured granulosa cells were treated with varying concentrations of irisin (125-2000 ng/ml) for 1 to 3 days.

3. RNA Extraction and qRT-PCR:

- Total RNA was extracted from the treated and control cells.
- mRNA expression levels of key steroidogenic enzymes (CYP11A1, CYP19A1, CYP21A2, HSD3B1, and HSD17B3) were measured using qRT-PCR analysis.

- Relative gene expression was calculated after normalization to a reference gene.

Protocol 3: In Vitro Treatment of Human Adipocytes and RNA-Sequencing Analysis[3]

1. Cell Culture:

- Human subcutaneous adipocytes were cultured in vitro.

2. Irisin Treatment:

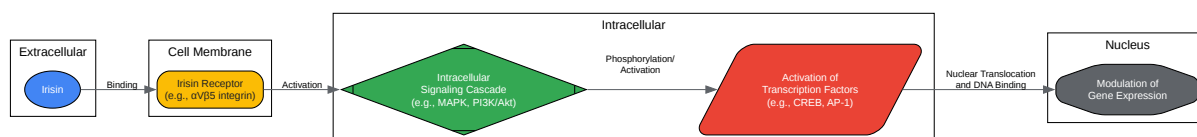
- Cultured adipocytes were treated with irisin.

3. RNA-Sequencing (RNA-seq):

- Total RNA was extracted from irisin-treated and control adipocytes.
- RNA-seq was performed to obtain a comprehensive profile of gene expression.
- Differentially expressed genes were identified by comparing the transcriptomes of the treated and control groups.

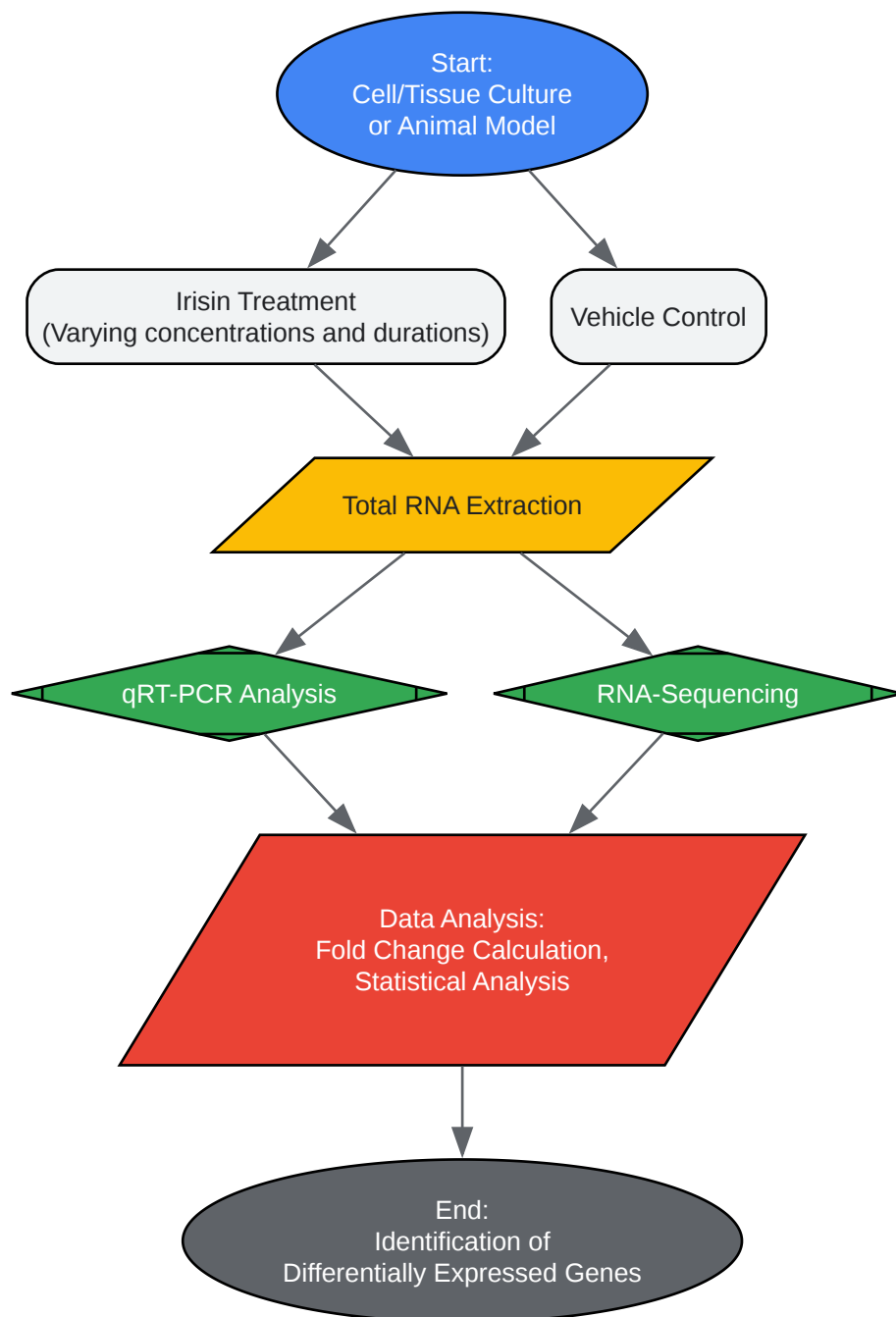
Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by irisin and the general experimental workflows for gene expression analysis.



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Caption: Putative signaling pathway of Irisin leading to modulation of gene expression.



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Caption: General experimental workflow for analyzing the effects of Irisin on gene expression.

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References

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